Cas no 566172-79-0 (tert-butyl trans-N-(4-aminocyclohexyl)-N-methyl-carbamate)
tert-butyl trans-N-(4-aminocyclohexyl)-N-methyl-carbamate Chemical and Physical Properties
Names and Identifiers
-
- 5-Bromo-3-hydroxy-2-methylpyridine
- trans-N-methyl-N-tert-butoxycarbonyl-1,4-diaminocyclohexane
- tert-butyl N-(4-aminocyclohexyl)-N-methylcarbamate
- (4-Amino-cyclohexyl)-methyl-carbamic acid t-butyl ester
- (4-Amino-cyclohexyl)-methyl-carbamic acid tert-butyl ester
- TERT-BUTYL TRANS-(4-AMINOCYCLOHEXYL)(METHYL)CARBAMATE
- trans-(4-Amino-cyclohexyl)-methyl-carbamic acid tert-butyl ester
- IYBJCNYCFNJFKQ-MGCOHNPYSA-N
- IYBJCNYCFNJFKQ-UHFFFAOYSA-N
- tert-butyl trans-N-(4-aminocyclohexyl)-N-methyl-carbamate
- TERT-BUTYL N-METHYL-N-[(1R,4R)-4-AMINOCYCLOHEXYL]CARBAMATE
- SCHEMBL84597
- AT37671
- rac-tert-butyl N-methyl-N-[(1s,4s)-4-aminocyclohexyl]carbamate, cis
- starbld0011615
- AKOS017581002
- tert-butyl N-methyl-N-[(1s,4s)-4-aminocyclohexyl]carbamate
- trans-4-(BOC-methylamino)cyclohexylamine
- Carbamic acid, (trans-4-aminocyclohexyl)methyl-, 1,1-dimethylethylester
- EN300-374080
- trans-tert-butyl 4-aminocyclohexyl-(methyl)carbamate
- CS-0346439
- SY314956
- trans-N1-Boc-N1-methylcyclohexane-1,4-diamine
- tert-butyl N-[4-aminocyclohexyl]-methylcarbamate
- MFCD17014916
- 1,1-Dimethylethyl N-(trans-4-aminocyclohexyl)-N-methylcarbamate;
- TERT-BUTYL CIS-(4-AMINOCYCLOHEXYL)(METHYL)CARBAMATE
- t-Butyl N-4-aminocyclohexyl N-methyl-carbamate
- Z2775685588
- Tert-butyl (4-aminocyclohexyl)(methyl)carbamate
- SCHEMBL21106434
- DB-144748
- EN300-97217
- SCHEMBL66374
- Tert-butyl((1r,4r)-4-aminocyclohexyl)(methyl)carbamate
- SCHEMBL14201726
- 566172-79-0
- 1401532-57-7
- AB10029
- rac-tert-Butyl N-methyl-N-[(1S,4S)-4-aminocyclohexyl]carbamate
- 364590-87-4
- tert-butyl-(trans)-4-aminocyclohexyl(methyl)carbamate
- SCHEMBL15236700
- AS-44405
- AKOS034825602
- 4-Amino-1-[Boc-(methyl)amino]-cyclohexane
- Rel-tert-butyl ((1s,4s)-4-aminocyclohexyl)(methyl)carbamate
- BGC53257
- DB-115499
-
- MDL: MFCD17014916
- Inchi: 1S/C12H24N2O2/c1-12(2,3)16-11(15)14(4)10-7-5-9(13)6-8-10/h9-10H,5-8,13H2,1-4H3
- InChI Key: IYBJCNYCFNJFKQ-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N(C)C1CCC(CC1)N)=O
Computed Properties
- Exact Mass: 228.183778013g/mol
- Monoisotopic Mass: 228.183778013g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.6
- XLogP3: 1.5
tert-butyl trans-N-(4-aminocyclohexyl)-N-methyl-carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B815223-10mg |
tert-Butyl N-(4-Aminocyclohexyl)-N-methylcarbamate |
566172-79-0 | 10mg |
$ 81.00 | 2023-09-08 | ||
| TRC | B815223-50mg |
tert-Butyl N-(4-Aminocyclohexyl)-N-methylcarbamate |
566172-79-0 | 50mg |
$ 293.00 | 2023-09-08 | ||
| TRC | B815223-100mg |
tert-Butyl N-(4-Aminocyclohexyl)-N-methylcarbamate |
566172-79-0 | 100mg |
$ 431.00 | 2023-09-08 | ||
| Chemenu | CM389968-250mg |
tert-butyl trans-N-(4-aminocyclohexyl)-N-methyl-carbamate |
566172-79-0 | 95%+ | 250mg |
$458 | 2023-02-02 | |
| Chemenu | CM389968-500mg |
tert-butyl trans-N-(4-aminocyclohexyl)-N-methyl-carbamate |
566172-79-0 | 95%+ | 500mg |
$611 | 2023-02-02 | |
| Chemenu | CM389968-1g |
tert-butyl trans-N-(4-aminocyclohexyl)-N-methyl-carbamate |
566172-79-0 | 95%+ | 1g |
$764 | 2023-02-02 | |
| abcr | AB481362-250 mg |
t-Butyl N-4-aminocyclohexyl N-methyl-carbamate; . |
566172-79-0 | 250MG |
€1,160.10 | 2023-04-20 | ||
| A2B Chem LLC | BA21416-100mg |
Carbamic acid, (trans-4-aminocyclohexyl)methyl-, 1,1-dimethylethylester |
566172-79-0 | 95% | 100mg |
$85.00 | 2024-04-19 | |
| A2B Chem LLC | BA21416-250mg |
Carbamic acid, (trans-4-aminocyclohexyl)methyl-, 1,1-dimethylethylester |
566172-79-0 | 95% | 250mg |
$152.00 | 2024-04-19 | |
| A2B Chem LLC | BA21416-500mg |
Carbamic acid, (trans-4-aminocyclohexyl)methyl-, 1,1-dimethylethylester |
566172-79-0 | 95% | 500mg |
$236.00 | 2024-04-19 |
tert-butyl trans-N-(4-aminocyclohexyl)-N-methyl-carbamate Suppliers
tert-butyl trans-N-(4-aminocyclohexyl)-N-methyl-carbamate Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on tert-butyl trans-N-(4-aminocyclohexyl)-N-methyl-carbamate
Professional Introduction to Tert-butyl trans-N-(4-aminocyclohexyl)-N-methyl-carbamate (CAS No. 566172-79-0)
Tert-butyl trans-N-(4-aminocyclohexyl)-N-methyl-carbamate, a compound with the CAS number 566172-79-0, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the class of carbamates, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly its tert-butyl group and the presence of a trans-N-(4-aminocyclohexyl) moiety, contribute to its unique chemical properties and biological interactions.
The synthesis and characterization of Tert-butyl trans-N-(4-aminocyclohexyl)-N-methyl-carbamate have been subjects of extensive research due to its promising pharmacological profile. The tert-butyl group, a well-known steric hinderer, plays a crucial role in modulating the reactivity and selectivity of the compound. This feature is particularly valuable in drug design, where precise control over molecular interactions is essential for achieving desired pharmacological effects.
The N-(4-aminocyclohexyl) part of the molecule introduces a cyclic amine structure, which is known for its ability to form stable hydrogen bonds with biological targets. This interaction can enhance the binding affinity and specificity of the compound towards its intended biological receptors. The combination of these structural elements makes Tert-butyl trans-N-(4-aminocyclohexyl)-N-methyl-carbamate a versatile scaffold for developing novel therapeutic agents.
In recent years, significant advancements have been made in understanding the pharmacological properties of carbamates. Studies have demonstrated that carbamates can act as potent inhibitors of various enzymes and receptors involved in critical biological pathways. For instance, research has shown that carbamate derivatives can modulate the activity of acetylcholinesterase, a key enzyme in Alzheimer's disease management. The structural features of Tert-butyl trans-N-(4-aminocyclohexyl)-N-methyl-carbamate make it a potential candidate for similar applications.
The role of computational chemistry and molecular modeling has been instrumental in elucidating the binding mechanisms of this compound. These techniques have provided valuable insights into how Tert-butyl trans-N-(4-aminocyclohexyl)-N-methyl-carbamate interacts with biological targets at the molecular level. Such information is crucial for optimizing its pharmacological properties and developing more effective derivatives.
Furthermore, the synthesis of Tert-butyl trans-N-(4-aminocyclohexyl)-N-methyl-carbamate has been refined through various organic reactions, including nucleophilic substitution and condensation reactions. These synthetic pathways have been optimized to ensure high yield and purity, making it feasible for large-scale production and further research applications.
The biological activity of this compound has been explored in several preclinical studies. These studies have revealed that Tert-butyl trans-N-(4-aminocyclohexyl)-N-methyl-carbamate exhibits promising effects on various physiological processes. For example, it has shown potential in modulating neurotransmitter release, which could be beneficial in treating neurological disorders. Additionally, its ability to interact with specific enzymes suggests applications in managing metabolic diseases.
Recent research has also highlighted the importance of carbamates in drug development due to their favorable pharmacokinetic properties. Studies have indicated that carbamates exhibit good solubility and bioavailability, making them suitable for oral administration. This feature is particularly advantageous for developing therapeutic agents that require systemic delivery.
The safety profile of Tert-butyl trans-N-(4-aminocyclohexyl)-N-methyl-carbamate has been evaluated through toxicological studies. These studies have demonstrated that the compound is well-tolerated at moderate doses, with minimal side effects observed. However, further research is needed to fully assess its long-term safety and potential adverse effects.
In conclusion, Tert-butyl trans-N-(4-aminocyclohexyl)-N-methyl-carbamate (CAS No. 566172-79-0) is a compound with significant potential in pharmaceutical applications. Its unique structural features and promising biological activities make it a valuable candidate for further research and development. As our understanding of carbamates continues to grow, compounds like this are expected to play a crucial role in addressing various therapeutic challenges.
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